3-Nonyl-1,1'-biphenyl
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Overview
Description
3-Nonyl-1,1’-biphenyl is an organic compound that belongs to the biphenyl family It consists of two benzene rings connected by a single bond, with a nonyl group (a nine-carbon alkyl chain) attached to the third carbon of one of the benzene rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Nonyl-1,1’-biphenyl can be achieved through several methods, including:
Suzuki-Miyaura Coupling: This method involves the coupling of a nonyl-substituted boronic acid with a halogenated biphenyl compound in the presence of a palladium catalyst and a base.
Friedel-Crafts Alkylation: This method involves the alkylation of biphenyl with a nonyl halide in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods: Industrial production of 3-Nonyl-1,1’-biphenyl typically involves large-scale application of the Suzuki-Miyaura coupling due to its efficiency and high yield .
Types of Reactions:
Oxidation: 3-Nonyl-1,1’-biphenyl can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert 3-Nonyl-1,1’-biphenyl into its corresponding reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens, nitrating agents, or sulfonating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can produce carboxylic acids, while substitution can yield halogenated or nitrated derivatives .
Scientific Research Applications
3-Nonyl-1,1’-biphenyl has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 3-Nonyl-1,1’-biphenyl involves its interaction with specific molecular targets and pathways. For example, in biochemical assays, it can act as a ligand that binds to proteins or enzymes, modulating their activity . The exact pathways and targets depend on the specific application and context of its use .
Comparison with Similar Compounds
Biphenyl: The parent compound without the nonyl group.
2-Nonyl-1,1’-biphenyl: A similar compound with the nonyl group attached to the second carbon of the biphenyl structure.
4-Nonyl-1,1’-biphenyl: A similar compound with the nonyl group attached to the fourth carbon of the biphenyl structure.
Uniqueness: 3-Nonyl-1,1’-biphenyl is unique due to the specific position of the nonyl group, which can influence its chemical reactivity and physical properties compared to other nonyl-substituted biphenyls .
Properties
IUPAC Name |
1-nonyl-3-phenylbenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28/c1-2-3-4-5-6-7-9-13-19-14-12-17-21(18-19)20-15-10-8-11-16-20/h8,10-12,14-18H,2-7,9,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIARNUCSUVZQHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC1=CC(=CC=C1)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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